![molecular formula C18H19N3O3 B3875628 N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3875628.png)
N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide
Overview
Description
N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide, also known as DMMA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DMMA is a hydrazone derivative that has shown promising results in various studies, including its ability to inhibit cancer cell growth and act as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide has been shown to have antioxidant activity. Studies have demonstrated that N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide can scavenge free radicals and protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it a potentially safer alternative to traditional chemotherapy drugs, which can have toxic effects on healthy cells.
However, one limitation of N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide and its potential side effects.
Future Directions
There are several potential future directions for research on N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide. One area of interest is the development of novel N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide derivatives with improved solubility and bioavailability. Another potential direction is the investigation of N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide in combination with other anti-cancer agents to enhance its therapeutic effects.
Furthermore, more research is needed to fully understand the mechanism of action of N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide and its potential side effects. Additional studies are also needed to determine the optimal dosage and administration route for N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide in vivo.
Conclusion:
N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide is a synthetic compound with potential therapeutic properties, including its ability to inhibit cancer cell growth and act as an anti-inflammatory agent. While more research is needed to fully understand the mechanism of action of N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide and its potential side effects, it represents a promising area of study for the development of novel anti-cancer and anti-inflammatory agents.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide has been studied extensively for its potential therapeutic properties. One of the most significant applications of N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide is its ability to inhibit cancer cell growth. Studies have shown that N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide can induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer cells.
In addition to its anti-cancer properties, N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide has also been shown to have anti-inflammatory effects. Studies have demonstrated that N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-12-4-5-13(2)16(10-12)20-17(22)18(23)21-19-11-14-6-8-15(24-3)9-7-14/h4-11H,1-3H3,(H,20,22)(H,21,23)/b19-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTKHGACVAUYJW-YBFXNURJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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